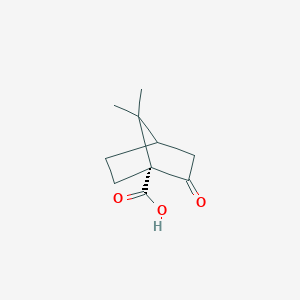
(1R)-(-)-Ketopinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(-)-Ketopinic acid is a chiral compound derived from camphor. It is known for its unique structural properties and is widely used in various chemical and pharmaceutical applications. The compound is characterized by its bicyclic structure, which includes a ketone and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(-)-Ketopinic acid typically involves the oxidation of camphor. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar oxidation methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents is being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
(1R)-(-)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
科学的研究の応用
(1R)-(-)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
作用機序
The mechanism of action of (1R)-(-)-Ketopinic acid involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The compound’s unique structure enables it to participate in specific reactions, making it a valuable tool in chemical synthesis .
類似化合物との比較
Similar Compounds
(1S)-(+)-Ketopinic acid: The enantiomer of (1R)-(-)-Ketopinic acid, with similar chemical properties but different optical activity.
Camphor-10-sulfonic acid: Another derivative of camphor, used in different chemical applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m1/s1 |
InChIキー |
WDODWBQJVMBHCO-PHUNFMHTSA-N |
異性体SMILES |
CC1(C2CC[C@@]1(C(=O)C2)C(=O)O)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
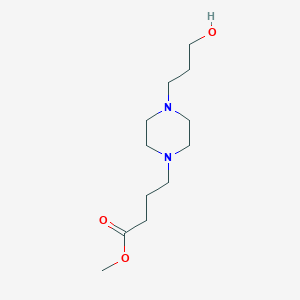
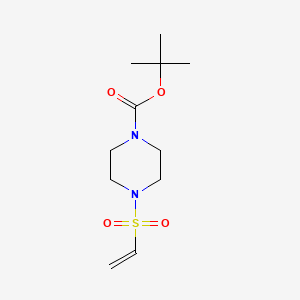
![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
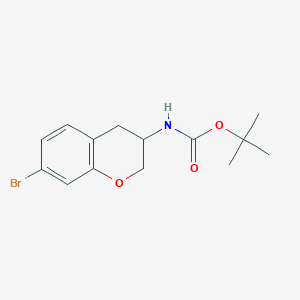
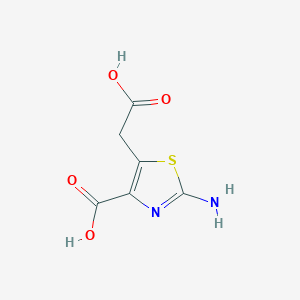
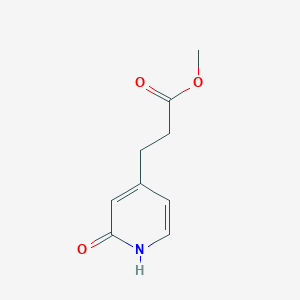
![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
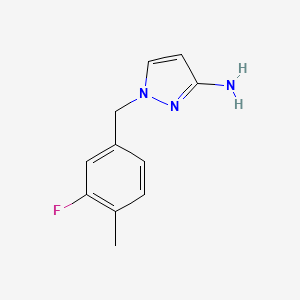
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
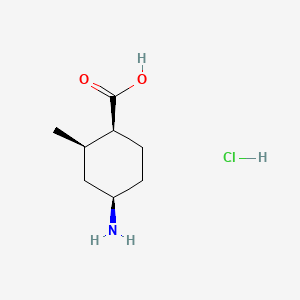
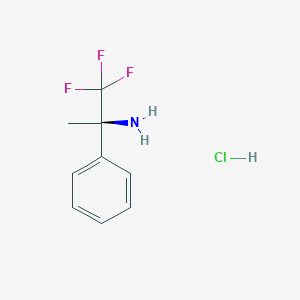
![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
